N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-12-16-10-15(9-13-5-4-8-24(17(13)16)20(12)27)23-19(26)18(25)22-11-14-6-2-3-7-21-14/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQUPSMTXGKRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrroloquinoline core and an oxalamide moiety. Its molecular formula is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 307.36 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors:
- Enzyme Inhibition : The oxalamide group may facilitate binding to enzymes involved in critical metabolic pathways.
- Receptor Interaction : The pyridine moiety can engage with neurotransmitter receptors or other signaling proteins, potentially influencing cellular signaling pathways.
Anticancer Activity
Studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties:
- FGFR Inhibition : Research on related pyrrolo derivatives has shown potent inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and survival. For instance, derivatives targeting FGFR exhibited IC50 values in the low nanomolar range (7–25 nM) against various cancer cell lines .
- Apoptosis Induction : Compounds similar to this oxalamide have been shown to induce apoptosis in cancer cells (e.g., 4T1 breast cancer cells), suggesting potential use in cancer therapy .
Neuroprotective Effects
The compound's structural features may also confer neuroprotective properties:
- Acetylcholinesterase Inhibition : Some related compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests that the oxalamide could be explored for neuroprotective applications .
In Vitro Studies
In vitro evaluations have demonstrated the efficacy of similar compounds in various biological assays:
| Compound | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Inhibits proliferation |
| Compound 4h | FGFR2 | 9 | Induces apoptosis |
| Compound 30f | AChE | <10 | Potential neuroprotective |
These findings indicate that modifications on the core structure can lead to varying degrees of biological activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrroloquinoline scaffold significantly impact biological activity. For example:
- Substituents on the pyridine ring can enhance binding affinity to target proteins.
- Alterations in the oxalamide group influence solubility and metabolic stability.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
- Target Compound : The oxalamide linker likely facilitates interactions with polar residues in binding pockets, while the pyridin-2-ylmethyl group may contribute to selectivity for targets with aromatic cleft regions (e.g., kinases or GPCRs).
- This analog may exhibit weaker target engagement in hydrophilic environments .
- Hydroxypropyl-Oxalamide Analog (898427-73-1) : The 3-hydroxypropyl group improves aqueous solubility, which could enhance bioavailability but may reduce CNS penetration due to increased hydrophilicity .
Metabolic Stability
- The target compound’s pyrroloquinoline core is prone to oxidative metabolism, whereas the difluorophenyl-containing analog (899759-85-4) demonstrates enhanced stability due to fluorine’s electron-withdrawing effects .
Research Findings and Methodological Considerations
- Structural Characterization : X-ray crystallography studies of related compounds (e.g., 898410-90-7) likely employ SHELX software for refinement, ensuring accurate determination of bond lengths and angles critical for structure-activity relationship (SAR) analysis .
- SAR Insights : Replacement of the oxalamide with a single amide (butyramide) diminishes hydrogen-bonding interactions, as observed in reduced inhibitory potency in kinase assays for analogs like 898410-90-7 .
Preparation Methods
Cyclization Strategies
The formation of the pyrroloquinoline core is achieved through intramolecular cyclization of aminoquinoline derivatives. For example, 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid ethyl ester has been identified as a key intermediate in analogous syntheses. Under acidic conditions, this precursor undergoes cyclization to yield the tetracyclic structure. Reaction conditions for this step often involve refluxing in acetic acid or using Lewis acids like zinc chloride at temperatures between 80–120°C.
Table 1: Representative Cyclization Conditions
| Precursor | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Amino-substituted quinoline | Acetic acid | 110 | 78 |
| Tricarboxylic acid ester | ZnCl₂ | 100 | 85 |
Methylation at the N1 Position
Following cyclization, the introduction of the methyl group at the N1 position is accomplished using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step proceeds in polar aprotic solvents like dimethylformamide (DMF) at room temperature, achieving yields exceeding 90%.
Formation of the Oxalamide Linkage
The oxalamide group connects the pyrroloquinoline core to the pyridin-2-ylmethyl substituent. This linkage is formed via sequential amidation reactions.
Activation of Oxalic Acid Derivatives
Oxalyl chloride is commonly employed to activate oxalic acid, generating reactive intermediates for amide bond formation. In a two-step process, oxalyl chloride reacts with the pyrroloquinoline amine to form an intermediate acyl chloride, which subsequently reacts with pyridin-2-ylmethylamine. This method avoids racemization and ensures high regioselectivity.
Reaction Scheme:
- Pyrroloquinoline-NH₂ + ClCOCOCl → Pyrroloquinoline-NHCOCOCl
- Pyrroloquinoline-NHCOCOCl + Pyridin-2-ylmethylamine → Target Compound
Coupling Reagents for Amide Bond Formation
Alternative methods utilize coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-carbonyldiimidazole (CDI). These reagents facilitate the reaction under mild conditions (0–25°C) in dichloromethane or tetrahydrofuran (THF). For instance, CDI promotes the formation of the imidazolide intermediate, which reacts efficiently with amines to yield the oxalamide.
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC | DCM | 0 | 82 |
| CDI | THF | 25 | 89 |
Industrial-Scale Optimization
Translating laboratory synthesis to industrial production requires addressing challenges in scalability, cost, and purity.
Continuous Flow Reactors
Continuous flow systems enhance heat and mass transfer, reducing reaction times and by-product formation. For the cyclization step, a tubular reactor operating at 120°C with a residence time of 30 minutes achieves 92% conversion, compared to 78% in batch processes.
Solvent Recycling
Ethanol and ethyl acetate are recovered via distillation, reducing waste and material costs. Solvent recycling improves the process’s environmental footprint and economic viability.
Purification and Characterization
Final purification ensures the removal of unreacted starting materials and by-products.
Chromatographic Techniques
Column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 3:1 to 1:1) resolves the target compound from impurities. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase provides >99% purity.
Crystallization
Recrystallization from ethanol-water mixtures yields crystalline product suitable for X-ray diffraction analysis. Melting point (mp) and spectroscopic data (¹H NMR, IR) confirm structural integrity.
Table 3: Characterization Data
| Property | Value |
|---|---|
| Melting Point | 215–217°C |
| ¹H NMR (DMSO-d6) | δ 8.45 (s, 1H, NH), 7.85–7.30 (m, 4H, Ar-H) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H) |
Challenges and Alternative Approaches
Regioselectivity in Amidation
The pyridin-2-ylmethyl group’s steric hindrance necessitates careful control of reaction stoichiometry. Excess amine (1.5 equivalents) and slow reagent addition mitigate this issue.
Green Chemistry Initiatives
Recent efforts focus on replacing toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). These solvents offer comparable efficacy with lower environmental impact.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Critical parameters include solvent selection (e.g., DMF or dichloromethane for solubility), temperature control (often 0–80°C), and catalyst choice (e.g., HATU for amide bond formation). Purification via column chromatography or recrystallization is essential to isolate the product. Analytical validation using HPLC and ¹H/¹³C NMR ensures purity (>95%) and structural fidelity .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
- X-ray crystallography is the gold standard for resolving stereochemistry, while ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate connectivity. For example, the pyrroloquinoline core’s conformation can be confirmed via NOESY NMR, and the oxalamide linkage is verified by carbonyl peaks at ~165–170 ppm in ¹³C NMR .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Cell viability assays (MTT or ATP-luminescence) in cancer or microbial models can screen for cytotoxicity or antimicrobial activity. Dose-response curves (IC₅₀) and selectivity indices should be calculated against reference compounds .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?
- Methodological rigor is critical:
- Replicate assays under standardized conditions (pH, serum concentration).
- Use isogenic cell lines to minimize genetic variability.
- Employ orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
- Analyze batch-to-batch compound purity via LC-MS to rule out degradants .
Q. What strategies are effective for rational modification of the core structure to enhance target binding?
- Perform structure-activity relationship (SAR) studies by:
- Introducing substituents at the pyridine or pyrroloquinoline moieties to modulate hydrophobicity/H-bonding.
- Using X-ray co-crystallography (if available) to identify key binding interactions.
- Computational docking (AutoDock Vina) to predict binding poses and guide synthetic efforts .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?
- Use liver microsomal assays (human/rodent) to measure metabolic half-life (t₁/₂).
- Evaluate plasma stability via LC-MS/MS after incubating the compound in plasma.
- Perform permeability assays (Caco-2 or PAMPA) to predict oral bioavailability. PK parameters (AUC, Cmax) are determined in rodent models .
Q. What advanced techniques are used to analyze polymorphic forms or hydrate/solvate formation?
- Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify crystalline phases.
- Dynamic vapor sorption (DVS) assesses hygroscopicity.
- Single-crystal X-ray diffraction resolves hydrate stoichiometry and lattice interactions .
Q. How can researchers investigate synergistic effects with other therapeutics?
- Use combination index (CI) analysis via the Chou-Talalay method in cell-based assays.
- Proteomic or transcriptomic profiling (RNA-seq) identifies pathways modulated by the combination.
- In vivo efficacy studies in xenograft models validate synergism .
Q. What computational approaches are recommended for target deconvolution?
- Chemoproteomics (e.g., thermal shift assays or affinity pulldown with MS) identifies binding proteins.
- Molecular dynamics (MD) simulations (AMBER or GROMACS) explore conformational dynamics of ligand-target complexes.
- Machine learning models (DeepChem) predict off-target interactions .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., replace DMF with cyclopentyl methyl ether) to improve sustainability .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem or Zenodo) .
- Safety : Follow GHS guidelines for handling toxic intermediates (e.g., sulfonating agents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
